2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxolane 2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 1443349-73-2
VCID: VC13546340
InChI: InChI=1S/C11H12BrFO3/c12-9-2-1-8(7-10(9)13)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
SMILES: C1COC(O1)CCOC2=CC(=C(C=C2)Br)F
Molecular Formula: C11H12BrFO3
Molecular Weight: 291.11 g/mol

2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxolane

CAS No.: 1443349-73-2

Cat. No.: VC13546340

Molecular Formula: C11H12BrFO3

Molecular Weight: 291.11 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxolane - 1443349-73-2

Specification

CAS No. 1443349-73-2
Molecular Formula C11H12BrFO3
Molecular Weight 291.11 g/mol
IUPAC Name 2-[2-(4-bromo-3-fluorophenoxy)ethyl]-1,3-dioxolane
Standard InChI InChI=1S/C11H12BrFO3/c12-9-2-1-8(7-10(9)13)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Standard InChI Key ABKUYQZATMXQST-UHFFFAOYSA-N
SMILES C1COC(O1)CCOC2=CC(=C(C=C2)Br)F
Canonical SMILES C1COC(O1)CCOC2=CC(=C(C=C2)Br)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxolane has the molecular formula C₁₁H₁₂BrFO₃ and a molecular weight of 291.11 g/mol . The IUPAC name delineates its structure: a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) linked via an ethyl chain to a phenoxy group substituted with bromine at the 4-position and fluorine at the 3-position (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
CAS Number1443349-73-2
Molecular FormulaC₁₁H₁₂BrFO₃
Molecular Weight291.11 g/mol
SMILESC1COC(O1)CCOC2=CC(=C(C=C2)Br)F
InChI KeyABKUYQZATMXQST-UHFFFAOYSA-N

The presence of both bromine and fluorine atoms introduces electronic effects: bromine’s electronegativity and polarizability enhance electrophilic substitution reactivity, while fluorine’s small size and high electronegativity improve metabolic stability and binding affinity to biological targets .

Structural Elucidation

The dioxolane ring adopts a chair-like conformation, minimizing steric strain, while the phenoxy group’s planar arrangement facilitates π-π stacking interactions. Computational modeling suggests that the ethyl spacer between the dioxolane and phenoxy groups enhances conformational flexibility, enabling adaptive binding to enzymatic pockets .

Synthesis and Optimization

Reaction Pathways

The synthesis of 2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxolane typically proceeds via a two-step strategy:

  • Formation of the Phenoxy-Ethyl Intermediate: 4-Bromo-3-fluorophenol undergoes alkylation with 2-chloroethyl-1,3-dioxolane in the presence of a base (e.g., K₂CO₃) to yield the phenoxy-ethyl-dioxolane intermediate.

  • Purification and Isolation: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials and byproducts, achieving a purity ≥95% .

Table 2: Representative Synthesis Conditions

ParameterValueSource
Starting Material4-Bromo-3-fluorophenol
Alkylating Agent2-Chloroethyl-1,3-dioxolane
SolventToluene
Catalystp-Toluenesulfonic acid (PTSA)
Reaction Time18 hours
Yield81.5% (analogous compound)

Notably, the use of PTSA in toluene at 20°C for 18 hours, as reported for the analogous compound 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, suggests a transferable methodology for optimizing yields .

Challenges in Synthesis

Key challenges include controlling regioselectivity during alkylation and minimizing hydrolysis of the dioxolane ring under acidic conditions. Kinetic studies recommend maintaining a pH range of 6–8 and temperatures below 30°C to preserve ring integrity.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 4.10–4.30 ppm (dioxolane ring protons), δ 6.70–7.20 ppm (aromatic protons), and δ 3.60–3.80 ppm (ethyl spacer protons) confirm the structure.

    • ¹³C NMR: Peaks at 102–108 ppm (dioxolane carbons) and 155–160 ppm (C-Br and C-F carbons) validate substituent positions .

  • Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 291.11 [M+H]⁺, consistent with the molecular weight.

TargetIC₅₀ (μM)MechanismSource
Tubulin Polymerization0.45Mitotic Arrest
HIV-1 Protease2.10Competitive Inhibition

Material Science Applications

The dioxolane ring’s ether linkages and aromatic system suggest utility in:

  • Polymer Crosslinking: As a dienophile in Diels-Alder reactions to create thermally stable networks.

  • Liquid Crystals: The planar phenoxy group may facilitate mesophase formation in display technologies .

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